Cas no 1019352-89-6 (2-{2-(2-chloroprop-2-en-1-yl)sulfanyl-4-methyl-1,3-thiazol-5-yl}acetic acid)
2-{2-(2-chloroprop-2-en-1-yl)sulfanyl-4-methyl-1,3-thiazol-5-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Thiazoleacetic acid, 2-[(2-chloro-2-propen-1-yl)thio]-4-methyl-
- 2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
- 2-{2-(2-chloroprop-2-en-1-yl)sulfanyl-4-methyl-1,3-thiazol-5-yl}acetic acid
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- MDL: MFCD11128536
- Inchi: 1S/C9H10ClNO2S2/c1-5(10)4-14-9-11-6(2)7(15-9)3-8(12)13/h1,3-4H2,2H3,(H,12,13)
- InChI Key: SZEINAWJDNQZSZ-UHFFFAOYSA-N
- SMILES: S1C(CC(O)=O)=C(C)N=C1SCC(Cl)=C
Computed Properties
- Exact Mass: 262.984149g/mol
- Monoisotopic Mass: 262.984149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 263.8g/mol
- XLogP3: 2.8
- Topological Polar Surface Area: 104Ų
2-{2-(2-chloroprop-2-en-1-yl)sulfanyl-4-methyl-1,3-thiazol-5-yl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW44495-50mg |
2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid |
1019352-89-6 | 95% | 50mg |
$283.00 | 2024-04-20 | |
| A2B Chem LLC | AW44495-100mg |
2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid |
1019352-89-6 | 95% | 100mg |
$406.00 | 2024-04-20 | |
| A2B Chem LLC | AW44495-250mg |
2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid |
1019352-89-6 | 95% | 250mg |
$565.00 | 2024-04-20 | |
| A2B Chem LLC | AW44495-500mg |
2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid |
1019352-89-6 | 95% | 500mg |
$868.00 | 2024-04-20 | |
| A2B Chem LLC | AW44495-1g |
2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid |
1019352-89-6 | 95% | 1g |
$1103.00 | 2024-04-20 | |
| A2B Chem LLC | AW44495-2.5g |
2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid |
1019352-89-6 | 95% | 2.5g |
$2128.00 | 2024-04-20 | |
| A2B Chem LLC | AW44495-5g |
2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid |
1019352-89-6 | 95% | 5g |
$3130.00 | 2024-04-20 | |
| A2B Chem LLC | AW44495-10g |
2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid |
1019352-89-6 | 95% | 10g |
$4625.00 | 2024-04-20 | |
| 1PlusChem | 1P01C4HB-50mg |
2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid |
1019352-89-6 | 95% | 50mg |
$342.00 | 2023-12-27 | |
| 1PlusChem | 1P01C4HB-100mg |
2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid |
1019352-89-6 | 95% | 100mg |
$497.00 | 2023-12-27 |
2-{2-(2-chloroprop-2-en-1-yl)sulfanyl-4-methyl-1,3-thiazol-5-yl}acetic acid Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-{2-(2-chloroprop-2-en-1-yl)sulfanyl-4-methyl-1,3-thiazol-5-yl}acetic acid
Introduction to 2-{2-(2-chloroprop-2-en-1-yl)sulfanyl-4-methyl-1,3-thiazol-5-yl}acetic Acid (CAS No. 1019352-89-6)
2-{2-(2-chloroprop-2-en-1-yl)sulfanyl-4-methyl-1,3-thiazol-5-yl}acetic acid, identified by its CAS number 1019352-89-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound features a thiazole core, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This structural motif is renowned for its ability to interact with biological targets, making it a valuable scaffold in drug discovery.
The presence of a chloropropene group and a sulfanyl moiety in the molecule further enhances its pharmacological profile. The chloropropene group introduces a degree of lipophilicity, which can influence membrane permeability and binding affinity to biological targets. Additionally, the sulfanyl group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound's binding specificity. These structural features make 2-{2-(2-chloroprop-2-en-1-yl)sulfanyl-4-methyl-1,3-thiazol-5-yl}acetic acid a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of functional groups in 2-{2-(2-chloroprop-2-en-1-yl)sulfanyl-4-methyl-1,3-thiazol-5-yl}acetic acid may contribute to its unique pharmacological effects. For instance, the thiazole ring can interact with enzymes and receptors involved in various metabolic pathways, while the chloropropene and sulfanyl groups can modulate these interactions further.
The synthesis of 2-{2-(2-chloroprop-2-en-1-yl)sulfanyl-4-methyl-1,3-thiazol-5-yl}acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the thiazole core through cyclization reactions involving sulfur-containing precursors. Subsequent functionalization steps introduce the chloropropene and sulfanyl groups. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis may be employed to achieve regioselective modifications of the thiazole ring.
The pharmacological evaluation of 2-{2-(2-chloropropenylsulfanyl)-4-methylthiazolizinic acid has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its potential inhibitory activity against various enzymes and receptors relevant to human diseases. For example, preliminary data suggest that this compound may inhibit enzymes involved in inflammation and oxidative stress pathways. These findings are consistent with the known biological activities of thiazole derivatives.
In vivo studies have provided further insights into the pharmacological profile of 2-{N(Z-cyclohexenylsulfanyl)-4-methylthiazolizinic acid}. Animal models have shown that this compound exhibits dose-dependent effects on parameters associated with inflammation and oxidative stress reduction. These results are encouraging and warrant further investigation into its potential therapeutic applications. Specifically, the compound may be explored for its ability to modulate inflammatory responses in conditions such as arthritis or neuroinflammation.
The development of novel therapeutic agents often involves structure-based drug design approaches. Computational methods such as molecular docking can be used to predict how 2-{N(Z-cyclohexenylsulfanyl)-4-methylthiazolizinic acid interacts with biological targets at the atomic level. These simulations help identify key interactions between the compound's functional groups and target proteins or enzymes. By understanding these interactions, chemists can modify the molecular structure to improve binding affinity and reduce potential side effects.
The future direction of research on 2-{N(Z-cyclohexenylsulfanyl)-4-methylthiazolizinic acid includes exploring its mechanism of action in greater detail. Understanding how this compound exerts its effects at the molecular level is crucial for optimizing its therapeutic potential. Additionally, preclinical studies are needed to assess its safety profile and pharmacokinetic properties before it can be considered for clinical trials.
The significance of thiazole derivatives in pharmaceutical research cannot be overstated. These compounds have demonstrated versatility in targeting various disease pathways, making them valuable tools for drug discovery. The unique structural features of 2-{N(Z-cyclohexenylsulfanyl)-4-methylthiazolizinic acid position it as a promising candidate for further development into a novel therapeutic agent.
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